N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group, a chloro-methoxyphenyl group, and an oxan-4-ylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the carboxamide group: This step involves the reaction of the pyridine derivative with an amine or amide reagent under suitable conditions.
Substitution with the chloro-methoxyphenyl group: This step can be carried out using a halogenation reaction followed by a nucleophilic substitution.
Attachment of the oxan-4-ylmethoxy group: This step involves the reaction of the intermediate compound with an oxan-4-ylmethoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxan-4-ylmethoxy group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine core with a carboxamide functional group and substitutions that enhance its biological activity. Its structural formula can be represented as follows:
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleic acid metabolism, particularly IMPDH (inosine monophosphate dehydrogenase), which is crucial for lymphocyte proliferation and thus has implications in immunosuppression and anti-cancer therapies .
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells through mitochondrial pathways, possibly by disrupting mitochondrial membrane potential and activating caspases .
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.0 | Apoptosis induction via mitochondrial pathway |
Hep-G2 (Liver) | 8.2 | Cell cycle arrest at G2/M phase |
NCI-H460 (Lung) | 7.5 | Inhibition of IMPDH |
A549 (Lung) | 9.0 | Induction of oxidative stress |
These values indicate that the compound exhibits moderate to potent antiproliferative activity, particularly against breast and lung cancer cell lines.
Case Studies
- MCF-7 Cell Line Study : In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane integrity .
- Hep-G2 Cell Line Study : Another study assessed the effects on Hep-G2 liver cancer cells, where the compound demonstrated an IC50 value of 8.2 µM. The results indicated that the compound caused G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-24-17-4-3-15(10-16(17)20)22-19(23)14-2-5-18(21-11-14)26-12-13-6-8-25-9-7-13/h2-5,10-11,13H,6-9,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXVKPMJCSOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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